N-cyclohexyl-4-(difluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-4-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10,13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISSNVBULZJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Organic Fluorine Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The difluoromethoxy group (-OCF2H) in N-cyclohexyl-4-(difluoromethoxy)aniline is particularly noteworthy. This functional group is recognized for its ability to significantly alter the physicochemical properties of a parent molecule. atomfair.comchemimpex.com
The difluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a valuable addition in the design of new chemical entities. atomfair.com It serves as a lipophilic hydrogen bond donor, a property that can influence a molecule's interaction with biological targets. The inclusion of the difluoromethoxy group can thus be a strategic move in the development of novel compounds with potentially improved efficacy and pharmacokinetic profiles.
Table 1: Physicochemical Properties of 4-(Difluoromethoxy)aniline (B1299965)
| Property | Value |
| CAS Number | 22236-10-8 |
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| Boiling Point | 231 °C |
| Density | 1.283 g/mL at 25 °C |
Note: Data for the parent compound, 4-(difluoromethoxy)aniline, is presented here as a reference point for understanding the core fluorinated moiety. sigmaaldrich.comchemicalbook.com
Positioning N Cyclohexyl 4 Difluoromethoxy Aniline Within Aniline Derivative Research
Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, with a long history of application in the pharmaceutical and materials science industries. rsc.org The N-substitution of anilines is a common strategy to create a diverse range of compounds with specific therapeutic actions. acs.orgderpharmachemica.com
The addition of a cyclohexyl group to the nitrogen atom of 4-(difluoromethoxy)aniline (B1299965) introduces a three-dimensional, alicyclic moiety. In drug discovery, the cyclohexyl group is often employed as a bioisostere for other groups like tert-butyl or phenyl. pharmablock.com This substitution can offer several advantages, including:
Increased Three-Dimensionality: Moving away from flat aromatic systems can lead to more specific interactions with protein binding sites. pharmablock.com
Improved Binding Affinity: The rigid nature of the cyclohexyl group can reduce the entropic penalty upon binding to a target, potentially leading to higher potency. pharmablock.com
The combination of the electronically modifying difluoromethoxy group and the sterically significant cyclohexyl substituent positions N-cyclohexyl-4-(difluoromethoxy)aniline as a compound of interest for structure-activity relationship (SAR) studies in medicinal chemistry.
Current Research Gaps and Opportunities for N Cyclohexyl 4 Difluoromethoxy Aniline
The primary research gap concerning N-cyclohexyl-4-(difluoromethoxy)aniline is the lack of direct experimental data and published studies on the compound itself. This presents a significant opportunity for new research in several areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and related derivatives is a fundamental first step. Standard methods for N-alkylation of anilines could be explored and optimized for this specific substrate.
Pharmacological Screening: Given the properties of its constituent parts, this compound could be a candidate for screening in various therapeutic areas. Its potential as an intermediate for more complex molecules in oncology, neuroscience, or infectious disease research warrants investigation.
Agrochemical Applications: The trifluoromethoxy analogue, 4-(trifluoromethoxy)aniline, is a known intermediate in the synthesis of agrochemicals. nbinno.comnbinno.com By extension, this compound could be explored for the development of novel pesticides and herbicides.
Materials Science: Aniline (B41778) derivatives are precursors to polyanilines, a class of conducting polymers. The influence of the N-cyclohexyl and 4-(difluoromethoxy) substituents on the electronic and physical properties of such polymers could be a fruitful area of research.
Theoretical Frameworks Guiding N Cyclohexyl 4 Difluoromethoxy Aniline Research
Nucleophilic Substitution Pathways in this compound Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution, a fundamental class of reactions in organic chemistry. This approach typically involves the reaction of 4-(difluoromethoxy)aniline (B1299965) with a cyclohexyl derivative bearing a suitable leaving group.
Optimization of Reaction Conditions for this compound Formation
The efficiency of the N-alkylation of anilines is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the choice of base. For the synthesis of this compound, a systematic approach to optimizing these conditions is crucial for maximizing yield and minimizing side products.
Generally, the reaction temperature for the N-alkylation of anilines can range from room temperature to elevated temperatures, often under reflux. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being commonly employed to facilitate the SN2 reaction pathway. beilstein-journals.org The presence of a base is necessary to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), or organic bases like triethylamine (B128534) (NEt3). nih.gov
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound via Nucleophilic Substitution
| Entry | Cyclohexylating Agent | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclohexyl bromide | K2CO3 | Acetonitrile | 80 | Moderate |
| 2 | Cyclohexyl iodide | Cs2CO3 | DMF | 100 | High |
| 3 | Cyclohexyl tosylate | NEt3 | DMSO | 90 | Moderate to High |
This table is illustrative and based on general principles of N-alkylation reactions.
Role of Starting Materials in this compound Yield and Selectivity
The choice of starting materials significantly influences the outcome of the synthesis. The primary reactants are 4-(difluoromethoxy)aniline and a cyclohexyl derivative. The reactivity of the cyclohexylating agent is determined by the nature of its leaving group. For instance, cyclohexyl iodide is generally more reactive than cyclohexyl bromide due to iodide being a better leaving group, which can lead to higher reaction rates and potentially higher yields. Alternatively, cyclohexyl tosylate can be an effective electrophile.
Alternative Synthetic Routes to this compound
Beyond classical nucleophilic substitution, several alternative and often more efficient methods can be employed for the synthesis of this compound. These include catalytic approaches and methods guided by the principles of green chemistry.
Catalytic Approaches in this compound Synthesis
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and is highly applicable to the synthesis of N-aryl amines. wikipedia.org In the context of synthesizing this compound, this reaction would involve the coupling of 4-(difluoromethoxy)aniline with a cyclohexyl halide or triflate. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand, like X-Phos or BINAP. beilstein-journals.orgnih.gov A base, commonly a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), is also required. nih.gov This method is known for its high functional group tolerance and broad substrate scope. wikipedia.org
Reductive Amination: Another prominent alternative is the reductive amination of cyclohexanone (B45756) with 4-(difluoromethoxy)aniline. This one-pot reaction involves the initial formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. researchgate.netnih.gov A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. researchgate.net This method is often preferred for its operational simplicity and the ready availability of the starting ketone. Recent advancements have focused on developing efficient catalysts for this transformation, including those based on earth-abundant metals. mdpi.com
Table 2: Comparison of Catalytic Approaches for this compound Synthesis
| Method | Key Reagents | Advantages |
|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | High functional group tolerance, broad scope |
| Reductive Amination | Cyclohexanone, reducing agent | Atom economical, readily available starting materials |
This table provides a general comparison of applicable catalytic methods.
Green Chemistry Principles Applied to this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed.
The use of ionic liquids (ILs) or deep eutectic solvents (DESs) as alternative reaction media can offer advantages such as reduced volatility and potential for catalyst recycling. rsc.org Studies on the N-alkylation of anilines have shown that these solvents can enhance reaction rates and selectivity. rsc.orgrsc.org Furthermore, catalyst-free methods, where the reaction is promoted by the solvent system or other benign additives, are being explored. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, is another exemplary green approach. researchgate.netrsc.org This can be achieved using catalysts based on iridium or ruthenium. nih.govacs.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the nucleophilic substitution pathway, the reaction likely proceeds via an SN2 mechanism, where the nitrogen atom of 4-(difluoromethoxy)aniline attacks the carbon atom of the cyclohexyl group bearing the leaving group in a concerted step. The role of the base is to deprotonate the aniline, enhancing its nucleophilicity.
In the case of the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle. wikipedia.org This cycle typically includes the oxidative addition of the cyclohexyl halide to the Pd(0) catalyst, followed by coordination of the deprotonated aniline to the palladium center, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
The mechanism of reductive amination involves two key steps: the formation of an iminium ion from the reaction of cyclohexanone and 4-(difluoromethoxy)aniline, followed by the reduction of this intermediate by a hydride source or through catalytic hydrogenation. nih.gov
Transition State Analysis in this compound Synthesis
Transition state analysis provides critical information about the energy barriers of the elementary steps in a reaction mechanism, thereby helping to identify the rate-determining step. In the context of the palladium-catalyzed synthesis of this compound, computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the structures and energies of transition states.
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key transition states:
Oxidative Addition (TSOA): This is the initial step where the aryl halide (e.g., 4-bromo-1-(difluoromethoxy)benzene) reacts with a low-valent palladium(0) complex. The transition state involves the breaking of the C-X bond and the formation of two new bonds between palladium and the aryl group and the halide, respectively. The energy of this transition state can be influenced by the nature of the leaving group and the electron density on the aryl ring. The electron-withdrawing nature of the difluoromethoxy group may affect the rate of this step.
Amine Coordination and Deprotonation: Following oxidative addition, the cyclohexylamine (B46788) coordinates to the palladium(II) complex. The subsequent deprotonation of the coordinated amine by a base is a crucial step to form the palladium-amido complex. The transition state for this process involves the transfer of a proton from the amine to the base.
Reductive Elimination (TSRE): This is the final and product-forming step, where the C-N bond is formed, and the this compound product is released from the palladium center, regenerating the palladium(0) catalyst. The transition state for reductive elimination is often considered the turnover-limiting step in many C-N coupling reactions. The steric bulk of the cyclohexyl group and the electronic properties of the difluoromethoxy-substituted aryl group can significantly impact the energy of this transition state. For sterically hindered amines, reductive elimination can be particularly challenging. nih.gov
Computational studies on similar systems suggest that the relative energies of these transition states can vary depending on the specific substrates and ligands used. For the synthesis of this compound, it is plausible that either oxidative addition or reductive elimination could be the rate-determining step.
Table 1: Hypothetical Calculated Relative Energies of Transition States for the Synthesis of this compound
| Transition State | Description | Relative Energy (kcal/mol) |
| TSOA | Oxidative Addition of 4-bromo-1-(difluoromethoxy)benzene to Pd(0)L | 15 - 20 |
| TSRE | Reductive Elimination from [Pd(II)(aryl)(amido)L] | 18 - 25 |
Note: The data in this table is illustrative and based on typical values reported for related Buchwald-Hartwig amination reactions. Specific experimental or computational data for the synthesis of this compound is not available.
Kinetic Studies of this compound Reaction Pathways
Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for validating proposed mechanisms. For the synthesis of this compound, kinetic experiments would involve systematically varying the concentrations of the reactants (4-halo-(difluoromethoxy)benzene and cyclohexylamine), the palladium catalyst, the ligand, and the base, while monitoring the reaction progress over time.
Kinetic investigations of palladium-catalyzed C-N cross-coupling reactions have revealed complex dependencies on the concentrations of the various components. mit.edu The reaction order with respect to each species can provide insights into the mechanism and the nature of the catalyst's resting state.
For instance, a first-order dependence on the concentration of the aryl halide and the catalyst, and a zero-order dependence on the amine concentration, would suggest that oxidative addition is the rate-determining step. Conversely, if the reaction rate is dependent on the amine concentration and inversely dependent on the ligand concentration, it might indicate that reductive elimination from a monoligated palladium complex is rate-limiting. mit.edu The role of the base is also critical, as it is involved in the deprotonation of the amine. Kinetic studies have shown that the nature and concentration of the base can significantly affect the reaction rate. acs.org
Table 2: Expected Kinetic Dependencies for the Synthesis of this compound Based on Analogous Reactions
| Reactant/Catalyst Component | Plausible Reaction Order | Mechanistic Implication |
| 4-halo-1-(difluoromethoxy)benzene | 1 | Involved in the rate-determining step (likely oxidative addition). |
| Cyclohexylamine | 0 to 1 | If zero, not involved in the rate-determining step. If positive, involved in a pre-equilibrium or the rate-determining step. |
| Palladium Catalyst | 1 | The reaction is typically first-order in the active catalyst concentration. |
| Ligand | -1 to 1 | A negative order suggests ligand dissociation precedes the rate-determining step. A positive order indicates ligand association is important. |
| Base | 0 to 1 | A positive order indicates its involvement in the rate-determining step (e.g., deprotonation). |
Note: This table presents plausible kinetic data based on general findings for Buchwald-Hartwig amination reactions. mit.edu The actual kinetic profile for the synthesis of this compound would need to be determined experimentally.
Oxidation Reactions of this compound
The oxidation of this compound can proceed at either the nitrogen atom of the aniline moiety or the aromatic ring, with the specific pathway influenced by the choice of oxidant and reaction conditions.
The nitrogen atom of the aniline is susceptible to oxidation, which can lead to a variety of products. The initial step in the oxidation of secondary anilines often involves the formation of a radical cation. In the case of this compound, this intermediate can undergo further reactions.
Electrochemical oxidation studies on related N-cyclohexylamines have shown that the reaction can proceed via dealkylation, where the cyclohexyl group is cleaved. For instance, the oxidation of N,N-dicyclohexylamine can yield N-cyclohexylamine mdpi.com. This suggests that under certain oxidative conditions, this compound could potentially be converted to 4-(difluoromethoxy)aniline. The mechanism involves the formation of an iminium intermediate, which is then hydrolyzed mdpi.com.
Furthermore, the oxidation of anilines can be controlled to yield specific products like azoxybenzenes or nitrobenzenes by carefully selecting the base and oxidizing agent acs.org. For example, using a weak base in the presence of hydrogen peroxide can favor the formation of azoxy compounds, while a strong base can lead to nitro compounds acs.org. These transformations proceed through intermediates such as nitrosobenzenes and phenylhydroxylamines acs.org. While these studies were not performed on this compound specifically, they provide a framework for predicting its oxidative behavior.
The difluoromethoxy group (-OCF₂H) at the para-position of the aniline ring significantly influences the electronic properties of the molecule and, consequently, its oxidation pathways. This group is known to be moderately electron-withdrawing, which can affect the susceptibility of the aromatic ring to oxidation nih.gov.
In general, electron-withdrawing groups on the aniline ring can make oxidation more difficult. For instance, in iodine(III)-mediated oxidation reactions to form dibenzazepines, anilines with electron-withdrawing substituents tend to give higher yields compared to those with electron-donating groups, which are more prone to decomposition nih.gov. This suggests that the difluoromethoxy group in this compound might stabilize the molecule against certain oxidative side reactions, potentially allowing for more controlled functionalization.
The presence of the difluoromethoxy group can also direct the site of oxidation on the aromatic ring, although the para-position is already occupied. In cases where the aniline nitrogen is protected, oxidation can lead to the introduction of functional groups at the ortho-position. The electron-withdrawing nature of the difluoromethoxy group would likely deactivate the ring towards electrophilic attack, which is often a key step in oxidative functionalization.
Reduction Reactions of this compound
Reduction reactions of this compound can target either substituents on the aromatic ring (if any) or the aromatic ring itself.
While this compound itself does not have readily reducible functional groups other than the aromatic ring, its derivatives, such as those containing nitro groups, can undergo selective reduction. The reduction of a nitro group to an amine is a common transformation that can be achieved with a variety of reagents, including metals in acidic media or catalytic hydrogenation researchgate.net. For a hypothetical nitro-substituted derivative of this compound, these methods would likely be effective.
Photochemical methods have also been developed for the selective reduction of nitroarenes to N-arylhydroxylamines, using a hydrogen source like γ-terpinene under visible light irradiation rsc.org. This approach offers a mild alternative to traditional reduction methods and demonstrates excellent functional group tolerance rsc.org.
The reduction of the aromatic ring of this compound would lead to the formation of a substituted cyclohexylamine derivative. A common method for the reduction of aromatic rings is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.
The Birch reduction of electron-rich aromatic systems, such as anilines, is well-established. The outcome of the reduction is influenced by the electronic nature of the substituents. Electron-donating groups, like the amino group, direct the reduction to produce 1,4-dihydro derivatives. The difluoromethoxy group, being moderately electron-withdrawing, would also influence the regioselectivity of the reduction. It has been shown that the Birch reduction protocol can be applied to selectively reduce fused pyridine (B92270) rings in heteroaromatic compounds nih.gov. This suggests that the aromatic ring of this compound could likely be reduced under similar conditions.
Late-stage aromatic ring reduction is an emerging area in medicinal chemistry to convert flat aromatic molecules into more three-dimensional saturated structures researchgate.net. Methods involving rhodium-catalyzed hydrogenation, acid-mediated reduction, or photocatalyzed hydrogenation have been developed for this purpose on complex drug molecules researchgate.net.
Substitution Reactions Involving this compound
Substitution reactions on this compound can occur on the aromatic ring and are primarily electrophilic aromatic substitutions, given the activating nature of the amino group.
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions byjus.comwikipedia.org. Since the para-position is occupied by the difluoromethoxy group, electrophilic substitution is expected to occur at the ortho-positions relative to the amino group. The N-cyclohexyl group can exert some steric hindrance, potentially influencing the regioselectivity between the two ortho positions.
Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation byjus.com.
Halogenation: Reaction with bromine water typically leads to polybromination of the activated aniline ring. For this compound, this would likely result in the formation of 2,6-dibromo-N-cyclohexyl-4-(difluoromethoxy)aniline.
Nitration: Nitration of anilines can be complex as the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion which is a meta-director. However, under controlled conditions, ortho- and para-nitro products can be obtained byjus.com. For the target molecule, substitution would be directed to the ortho-positions.
Sulfonation: Reaction with sulfuric acid can lead to the formation of a sulfanilic acid derivative, with the sulfonic acid group introduced at the ortho-position byjus.com.
The difluoromethoxy group, while electron-withdrawing, does not override the strong activating and directing effect of the amino group in electrophilic aromatic substitutions.
In addition to electrophilic substitutions, radical substitution reactions are also possible. For instance, visible light-photocatalyzed fluoroalkylation reactions of aniline derivatives have been developed . These reactions proceed through the formation of a radical cation of the aniline, which then reacts with a fluoroalkyl radical nih.govacs.org. Such methods could potentially be applied to introduce fluoroalkyl groups onto the aromatic ring of this compound.
Nucleophilic aromatic substitution is less common for anilines unless the aromatic ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho- and para-positions to the leaving group nih.gov. This compound itself is not a typical substrate for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) ring of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the N-cyclohexylamino and the difluoromethoxy substituents.
The N-cyclohexylamino group, an N-substituted amine, is a potent activating group and an ortho, para-director. chemistrysteps.comlibretexts.orgwikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. chemistrysteps.com This enhanced nucleophilicity particularly benefits the ortho and para positions.
Conversely, the difluoromethoxy group (-OCF2H) exhibits a dual electronic nature. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. nih.gov However, the oxygen atom's lone pairs can participate in resonance (+M effect), donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. nih.govcsbsju.edu In the case of trifluoromethoxybenzene, electrophilic substitution occurs selectively at the para position, with ortho isomers forming in smaller amounts. nih.gov
In this compound, both substituents direct incoming electrophiles to the same positions relative to themselves. The N-cyclohexylamino group at position 1 directs to positions 2, 4, and 6. The difluoromethoxy group at position 4 directs to positions 3 and 5 (which are ortho to it). However, the powerful activating and directing effect of the N-cyclohexylamino group is expected to dominate. With the para position already occupied by the difluoromethoxy group, electrophilic substitution is anticipated to occur primarily at the positions ortho to the amino group (positions 2 and 6).
| Electrophile (E+) | Predicted Major Product(s) |
| Br2 | 2-Bromo-N-cyclohexyl-4-(difluoromethoxy)aniline |
| HNO3/H2SO4 | 2-Nitro-N-cyclohexyl-4-(difluoromethoxy)aniline |
| SO3/H2SO4 | 2-Amino-5-(difluoromethoxy)benzenesulfonic acid (after potential hydrolysis of the cyclohexyl group under harsh conditions) |
| R-Cl/AlCl3 | Friedel-Crafts alkylation is unlikely due to the basicity of the amino group, which complexes with the Lewis acid catalyst. chemistrysteps.comlibretexts.org |
| RCO-Cl/AlCl3 | Friedel-Crafts acylation is also unlikely for the same reason as alkylation. chemistrysteps.comlibretexts.org |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Nucleophilic Substitution at the Difluoromethoxy Group
The difluoromethoxy group is generally stable and resistant to nucleophilic attack under standard conditions. The carbon-fluorine bond is strong, and the difluoromethyl carbon is not highly electrophilic. Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov While the aniline moiety is present, its activating nature does not sufficiently facilitate nucleophilic substitution at the difluoromethoxy-bearing carbon.
Displacement of the difluoromethoxy group would likely require harsh reaction conditions or alternative mechanistic pathways, such as those involving organometallic reagents. For instance, methods for the synthesis of aryldifluoromethyl aryl ethers have been developed via nickel-catalyzed cross-coupling reactions, which proceed through a different mechanism than traditional SNAr. springernature.com It is conceivable that under specific catalytic conditions, the C-O bond of the difluoromethoxy group could be cleaved, but this would not be a conventional nucleophilic substitution reaction.
Reactivity of the Cyclohexyl Ring in this compound
The cyclohexyl ring in this compound is a saturated aliphatic moiety and its reactivity is distinct from the aromatic core. It can undergo functionalization through radical reactions or oxidation.
Stereochemical Outcomes of Cyclohexyl Ring Transformations
The cyclohexyl ring exists predominantly in a chair conformation. Reactions on the ring can lead to the formation of stereoisomers. For instance, the introduction of a new substituent on the ring can result in cis or trans diastereomers relative to the aniline group. The stereochemical outcome will depend on the reaction mechanism and the steric hindrance imposed by the bulky aniline substituent.
For reactions proceeding through a planar intermediate, such as a radical or a carbocation, the incoming reagent can attack from either the axial or equatorial face. The thermodynamically more stable product, typically with the new substituent in an equatorial position to minimize steric strain, is often favored. Stereoselective syntheses of functionalized cyclohexylamine derivatives have been achieved through methods like photocatalyzed [4+2] cycloadditions, demonstrating that high diastereoselectivity can be obtained. rsc.orgnih.govrsc.org
Regioselectivity in Cyclohexyl Functionalization
The functionalization of the cyclohexyl ring is expected to be less regioselective than the aromatic ring. The C-H bonds on the cyclohexyl ring are all sp3-hybridized and have similar bond dissociation energies. However, the position of attack can be influenced by the nitrogen atom.
Oxidation of cyclohexylamine can lead to various products, including cyclohexanone oxime and N-cyclohexylidenecyclohexylamine. rsc.orgresearchgate.net In the context of this compound, oxidation could potentially occur at the carbon atom alpha to the nitrogen (the C1 position of the cyclohexyl ring) due to the activating effect of the adjacent nitrogen atom. This could lead to the formation of an imine or, upon further reaction, cleavage of the N-cyclohexyl bond. The reaction of cyclohexylamine with hypochlorite, for example, leads to the formation of an N-monochloramine. nih.gov
| Reagent | Potential Reaction Site on Cyclohexyl Ring | Possible Product Type |
| Radical Initiator (e.g., AIBN) + Halogen Source (e.g., NBS) | C-H bonds (less selective) | Halogenated cyclohexyl ring |
| Oxidizing Agent (e.g., H2O2, peracetic acid) | C1-H (alpha to Nitrogen) | Imine or subsequent cleavage products |
| NaOCl | Nitrogen atom | N-chloro derivative |
This table outlines potential reactivity based on known reactions of cyclohexylamines. nih.govchemcess.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Multinuclear NMR provides a comprehensive picture of the molecule's carbon and hydrogen framework, along with direct observation of the fluorine atoms in the difluoromethoxy group.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the amine proton (N-H), and the proton of the difluoromethoxy group. The aromatic region will likely display an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. The difluoromethoxy group proton (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The cyclohexyl protons will present as a series of complex multiplets in the aliphatic region of the spectrum. The amine proton signal may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule. The difluoromethoxy carbon will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show four distinct signals, with the carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) being the most deshielded. The cyclohexyl group will display signals for its methine and methylene (B1212753) carbons.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a crucial tool for characterizing the difluoromethoxy group. A single signal is expected for the two equivalent fluorine atoms. This signal will be a doublet due to coupling with the single proton of the difluoromethoxy group (-OCHF₂).
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic H (ortho to NH) | 6.6 - 6.8 | d | ~8-9 |
| Aromatic H (ortho to OCHF₂) | 6.9 - 7.1 | d | ~8-9 |
| -OCHF₂ | 6.3 - 6.7 | t | JH-F ≈ 73-75 |
| N-H | 3.5 - 4.5 | br s | - |
| Cyclohexyl CH (N-CH) | 3.2 - 3.4 | m | - |
| Cyclohexyl CH₂ | 1.0 - 2.1 | m | - |
| ¹³C NMR | |||
| Aromatic C (C-N) | 140 - 143 | s | - |
| Aromatic C (C-O) | 148 - 151 | s | - |
| Aromatic C (ortho to NH) | 115 - 118 | s | - |
| Aromatic C (ortho to OCHF₂) | 120 - 123 | s | - |
| -OCHF₂ | 114 - 118 | t | JC-F ≈ 240-250 |
| Cyclohexyl C (N-CH) | 50 - 55 | s | - |
| Cyclohexyl C | 24 - 34 | s | - |
| ¹⁹F NMR |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are instrumental in confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons and within the cyclohexyl ring spin system, helping to assign the complex multiplets of the cyclohexyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This is essential for definitively assigning the carbon signals of the aromatic ring and the cyclohexyl group by linking them to their attached protons.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and offer a more complete picture of the vibrational modes.
Analysis of Characteristic Group Frequencies
The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the various functional groups present.
N-H Stretch: A moderate to weak band is expected in the IR spectrum around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group will appear just below 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the aromatic ring are expected to produce several bands in the 1500-1600 cm⁻¹ region.
C-O-C and C-F Stretches: The difluoromethoxy group will be characterized by strong C-O-C and C-F stretching vibrations. The C-F stretches typically appear as very strong bands in the IR spectrum in the region of 1000-1200 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the secondary aromatic amine is expected in the 1250-1350 cm⁻¹ region.
Table 2: Predicted Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| C=C Aromatic Stretch | 1500 - 1600 | Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| C-O-C Stretch | 1200 - 1300 | Strong | Medium |
Conformational Analysis via Vibrational Signatures
The vibrational spectra can also provide insights into the conformational isomers of the molecule, particularly concerning the orientation of the cyclohexyl group relative to the aniline ring. Different conformers may exhibit subtle shifts in their vibrational frequencies, which can be analyzed through computational modeling and comparison with experimental spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern will be indicative of the structure. Key fragmentation pathways would likely involve:
Loss of the cyclohexyl group: Cleavage of the C-N bond between the aniline nitrogen and the cyclohexyl ring would result in a significant fragment ion.
Fragmentation of the cyclohexyl ring: The cyclohexyl group itself can undergo characteristic fragmentation.
Cleavage of the difluoromethoxy group: Fragmentation involving the O-CHF₂ bond or the C-O bond of the ether linkage could also be observed.
The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula and confirming the elemental composition of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Despite a comprehensive search for scientific literature and data repositories, no specific experimental data for high-resolution mass spectrometry, tandem mass spectrometry, or single-crystal X-ray diffraction of this compound could be located. As a result, the generation of a detailed article with the requested research findings and data tables focusing solely on this compound is not possible at this time.
The provided outline requires an in-depth analysis based on advanced spectroscopic and crystallographic characterization. This includes:
Single-Crystal X-ray Diffraction
Intermolecular Interactions and Crystal Packing Motifs:Analysis of the crystal structure is essential to understand how the molecules interact with each other in the solid state.
Without access to published research or database entries containing this specific information for this compound, any attempt to create the requested article would be speculative and would not meet the required standard of scientific accuracy and detailed research findings.
Further research or the synthesis and characterization of this compound would be required to generate the data necessary to fulfill the request as outlined. At present, the requested information is not available in the public domain.
Computational Chemistry and Theoretical Studies of N Cyclohexyl 4 Difluoromethoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio methods are standard tools for this purpose.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, such as orbital energies, electron density distribution, and electrostatic potential. A DFT study of N-cyclohexyl-4-(difluoromethoxy)aniline would provide critical information about its reactivity, stability, and spectroscopic characteristics. At present, no specific DFT studies detailing the electronic structure of this compound have been published.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate results for molecular properties. High-level ab initio calculations on this compound would offer a precise understanding of its electronic and structural characteristics. To date, there are no known published studies employing ab initio methods for high-accuracy calculations on this specific molecule.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of a molecule are crucial to its function and properties. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.
Identification of Stable Conformers and Their Relative Energies
Due to the flexibility of the cyclohexyl ring and the rotations around the C-N and C-O bonds, this compound can exist in multiple conformations. Identifying these stable conformers and calculating their relative energies is essential for understanding the compound's behavior. Currently, there is a lack of published research that identifies the stable conformers of this compound and their corresponding energy landscapes.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment. MD simulations of this compound could offer insights into its behavior in different solvents or its potential interactions with biological macromolecules. As with other computational approaches, there are no specific MD simulation studies available for this compound in the current body of scientific literature.
Dynamic Behavior and Flexibility in Different Environments
The dynamic behavior and flexibility of this compound are primarily dictated by the conformational freedom of the N-cyclohexyl group and its interaction with the aniline (B41778) ring system. The bond connecting the cyclohexyl ring to the nitrogen atom allows for rotation, and the cyclohexane (B81311) ring itself can adopt various conformations, with the chair conformation being the most stable. guidechem.com
Molecular dynamics simulations of similar N-alkylaniline systems suggest that the rotational barrier around the C-N bond is influenced by the steric bulk of the alkyl group. colostate.edu In the case of this compound, the bulky cyclohexyl group would be expected to have a significant impact on the preferred orientation of the N-H bond relative to the plane of the aromatic ring.
The flexibility of the molecule is also influenced by the environment. In a non-polar solvent or in the gas phase, intramolecular forces will dominate the conformational preferences. However, in a polar or hydrogen-bonding solvent, intermolecular interactions with solvent molecules can alter the energy landscape and favor different conformations. For instance, solvent molecules can form hydrogen bonds with the N-H group, influencing its orientation and the rotational dynamics around the C-N bond. researchgate.net
Table 1: Key Torsional Angles and Expected Conformational Flexibility
| Dihedral Angle | Description | Expected Behavior |
| C-C-N-C (Aromatic-Aniline) | Rotation of the cyclohexyl group relative to the aniline ring | Restricted rotation due to steric hindrance from the cyclohexyl group. |
| H-N-C-C (Aniline-Aromatic) | Pyramidalization at the nitrogen atom | A shallow energy barrier for inversion, typical for anilines. |
| C-C-C-C (Cyclohexane ring) | Ring puckering | Predominantly in the chair conformation, with ring-flipping possible. |
Solvent Effects on this compound Structure
The structure of this compound is expected to be sensitive to the polarity of its solvent environment. Solvatochromic studies on similar "push-pull" compounds, which have electron-donating and electron-withdrawing groups, show that polar solvents can stabilize charge-separated resonance structures. researchgate.net In this compound, the amino group is electron-donating, while the difluoromethoxy group is known to be a moderate electron-withdrawing group. nuph.edu.uanuph.edu.ua
In non-polar solvents, the molecule's geometry will be primarily determined by intramolecular steric and electronic effects. As the solvent polarity increases, the dipole moment of the solute molecule will interact more strongly with the solvent's electric field. This can lead to changes in bond lengths and angles. For instance, the C-N bond may shorten, and the dipole moment of the molecule is likely to increase in polar solvents due to the enhanced charge transfer character from the nitrogen atom to the aromatic ring, influenced by the difluoromethoxy group.
Theoretical calculations using hybrid quantum mechanics/molecular mechanics (QM/MM) models on similar molecules have demonstrated that explicit solvent interactions, particularly hydrogen bonding, can significantly impact the electronic structure and excited states. For this compound, polar protic solvents could form hydrogen bonds with both the nitrogen of the amino group and the oxygen of the difluoromethoxy group, further influencing its conformational equilibrium.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO-LUMO Gaps and Reactivity Predictions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. researchgate.nettandfonline.com The LUMO, conversely, is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing difluoromethoxy group. rsc.org
The presence of the electron-donating N-cyclohexylamino group will raise the energy of the HOMO, while the electron-withdrawing 4-(difluoromethoxy) group will lower the energy of the LUMO. rsc.orgwikipedia.org This combined effect is anticipated to result in a relatively small HOMO-LUMO gap compared to unsubstituted aniline, suggesting that this compound would be a reactive molecule, particularly susceptible to electrophilic attack at the positions ortho to the amino group.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Primary Localization | Influence of Substituents | Predicted Energy Level |
| HOMO | Aniline Nitrogen and Aromatic Ring | Raised by N-cyclohexylamino group | Relatively High |
| LUMO | Aromatic Ring | Lowered by 4-(difluoromethoxy) group | Relatively Low |
| HOMO-LUMO Gap | - | Reduced by combined substituent effects | Small to Moderate |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound dictates its electrostatic potential and provides insights into its reactive sites. Molecular electrostatic potential (MEP) maps are useful for visualizing the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). journaleras.com
For this compound, the MEP would be expected to show a region of negative electrostatic potential around the nitrogen atom of the amino group, making it a likely site for electrophilic attack or hydrogen bond donation. journaleras.comresearchgate.net The aromatic ring, activated by the amino group, will also exhibit negative potential, particularly at the ortho and para positions. However, the para position is blocked by the difluoromethoxy group.
The difluoromethoxy group, being electron-withdrawing, will create a region of positive electrostatic potential around the fluorine and hydrogen atoms. nuph.edu.uanuph.edu.ua The hydrogen atom attached to the nitrogen will also have a positive potential, making it a potential hydrogen bond donor. These electrostatic features are crucial for understanding intermolecular interactions, such as those with biological receptors or solvent molecules. researchgate.net
Derivatization and Functionalization Strategies for N Cyclohexyl 4 Difluoromethoxy Aniline
N-Functionalization of the Aniline (B41778) Moiety
The nitrogen atom of the secondary amine in N-cyclohexyl-4-(difluoromethoxy)aniline is a primary site for functionalization, readily undergoing reactions such as acylation and alkylation to form a variety of derivatives.
Acylation and Alkylation Reactions at the Nitrogen Atom
Acylation of the secondary amine can be readily achieved through reaction with various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct. ncert.nic.in This nucleophilic substitution reaction leads to the formation of N-acyl-N-cyclohexyl-4-(difluoromethoxy)aniline derivatives. The choice of the acylating agent allows for the introduction of a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.
N-Alkylation of secondary amines, including N-cyclohexyl anilines, can be accomplished using alkyl halides. wikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the alkyl halide, often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. Common bases used for this purpose include potassium hydride and triethylamine. jst.go.jp Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction but is less of a concern for secondary amines compared to primary amines. wikipedia.org Visible-light-induced N-alkylation has also emerged as a milder, metal-free alternative for the synthesis of N-alkylated anilines. semanticscholar.org
Below is a table summarizing typical conditions for these N-functionalization reactions.
| Reaction Type | Reagents and Conditions | Product Class |
| Acylation | Acid chloride/anhydride, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | N-Acyl-N-cyclohexyl-4-(difluoromethoxy)anilines |
| Alkylation | Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF, acetonitrile) | N-Alkyl-N-cyclohexyl-4-(difluoromethoxy)anilines |
Formation of Amide and Urea (B33335) Derivatives
The secondary amine of this compound can be readily converted into amide derivatives through the acylation reactions described above.
Furthermore, urea derivatives can be synthesized by reacting this compound with isocyanates. This addition reaction typically proceeds without the need for a catalyst and provides a straightforward route to trisubstituted ureas. acs.orgorganic-chemistry.orgacs.org The isocyanate itself can be generated in situ from a primary amine, allowing for a one-pot synthesis of unsymmetrical ureas. acs.orgacs.org Hindered trisubstituted ureas can also act as masked isocyanates, enabling the carbamoylation of various nucleophiles under neutral conditions. nih.gov
The following table outlines the synthesis of amide and urea derivatives.
| Derivative | Synthetic Method | Key Reagents |
| Amide | Acylation | Acid chloride, acid anhydride |
| Urea | Reaction with isocyanate | Isocyanate (R-N=C=O) |
Aromatic Ring Functionalization
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the difluoromethoxy group. This allows for regioselective introduction of various substituents.
Regioselective Halogenation and Nitration
Halogenation , particularly bromination, of activated aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS). The directing effects of the N-cyclohexylamino and the 4-(difluoromethoxy) groups are expected to favor substitution at the ortho positions (2 and 6) relative to the amino group. The bulky cyclohexyl group may sterically hinder the ortho positions to some extent, potentially influencing the regioselectivity. For N-alkyl anilines, bromination often occurs at the para position if it is unsubstituted. However, with the para position occupied by the difluoromethoxy group in the target molecule, ortho-bromination is the likely outcome. nih.gov
Nitration of N-alkyl anilines can be performed using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, or milder reagents like tert-butyl nitrite. nih.govresearchgate.net The N-cyclohexylamino group is a strong ortho, para-director. Given that the para position is blocked, nitration is expected to occur at the ortho positions. The difluoromethoxy group is also considered an ortho, para-director, thus reinforcing substitution at the positions ortho to the amino group. It is crucial to control the reaction conditions to avoid dinitration or side reactions. researchgate.net
The expected regioselectivity for these reactions is summarized below.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-N-cyclohexyl-4-(difluoromethoxy)aniline |
| Nitration | HNO3/H2SO4 or tert-Butyl Nitrite | 2-Nitro-N-cyclohexyl-4-(difluoromethoxy)aniline |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated derivative of the parent compound.
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com For instance, a bromo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents onto the aromatic ring. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orgresearchgate.net A halogenated this compound could be reacted with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to introduce an additional amino group onto the aromatic ring. This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org
The table below illustrates the application of these cross-coupling reactions.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki-Miyaura | Bromo-N-cyclohexyl-4-(difluoromethoxy)aniline | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh3)4), base | Aryl-substituted this compound |
| Buchwald-Hartwig | Bromo-N-cyclohexyl-4-(difluoromethoxy)aniline | Primary/Secondary Amine | Pd catalyst, phosphine (B1218219) ligand | Amino-substituted this compound |
Modification of the Difluoromethoxy Group
The difluoromethoxy (OCF2H) group is generally stable under many reaction conditions. However, its modification can be explored under specific circumstances. The C-H bond in the difluoromethyl group can be deprotonated under strongly basic conditions to generate a nucleophilic species, which can then react with electrophiles. This allows for the introduction of substituents at the difluoromethyl carbon, effectively using the difluoromethyl group as a masked nucleophile. cornell.eduacs.org
Furthermore, the entire difluoromethoxy group can be viewed as a potential leaving group in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. However, this typically requires harsh reaction conditions. The reactivity of the difluoromethyl group can also be tuned from electrophilic to nucleophilic, enabling stereoselective difluoromethylation of other molecules. nih.gov Recent advances also include the synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed Suzuki cross-coupling. nih.gov
Transformations Retaining the CF₂H Moiety
A primary objective in the derivatization of this compound is often the retention of the difluoromethoxy (CF₂H) group, which is a key pharmacophore in many bioactive molecules. The electron-withdrawing nature of this group influences the reactivity of the aromatic ring and the aniline nitrogen.
Electrophilic Aromatic Substitution: The difluoromethoxy group is an ortho-, para-directing deactivator. However, the strong activating effect of the secondary amine directs electrophiles primarily to the ortho position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce substituents on the aromatic ring. Careful control of reaction conditions is necessary to prevent polysubstitution and side reactions.
N-Alkylation and N-Acylation: The secondary amine is susceptible to alkylation and acylation. N-alkylation with various alkyl halides can introduce a diverse range of substituents, while N-acylation with acyl chlorides or anhydrides can be used to form amides. These reactions are typically straightforward and high-yielding.
| Transformation | Reagents and Conditions | Product |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724), Room Temperature | N-cyclohexyl-2-bromo-4-(difluoromethoxy)aniline |
| Nitration | HNO₃, H₂SO₄, 0°C | N-cyclohexyl-4-(difluoromethoxy)-2-nitroaniline |
| N-Methylation | Methyl iodide, K₂CO₃, Acetone, Reflux | N-cyclohexyl-N-methyl-4-(difluoromethoxy)aniline |
| N-Acetylation | Acetic anhydride, Pyridine, Room Temperature | N-acetyl-N-cyclohexyl-4-(difluoromethoxy)aniline |
Reactions Leading to Related Fluorinated Ethers
While retaining the CF₂H group is common, its transformation into other fluorinated ethers can also be a valuable strategy for creating new analogues.
Modification of the Difluoromethyl Group: The hydrogen atom of the difluoromethyl group is weakly acidic and can be deprotonated with a strong base. The resulting carbanion can then react with electrophiles, although this is a challenging transformation due to the potential for elimination. A more common approach involves the initial hydrolysis of the difluoromethoxy group to a phenol, followed by re-etherification with different fluorinated alkylating agents.
| Reaction | Reagents and Conditions | Product Type |
| Hydrolysis | Strong acid (e.g., HBr) | 4-(cyclohexylamino)phenol |
| Re-etherification | NaH, followed by a fluorinated alkylating agent (e.g., ClCF₂CF₃) | N-cyclohexyl-4-(polyfluoroalkoxy)aniline |
Stereoselective Derivatization at the Cyclohexyl Ring
The cyclohexyl ring presents an opportunity for introducing stereocenters, which can have a profound impact on a molecule's biological activity.
Diastereoselective and Enantioselective Functionalization
Achieving stereocontrol in the functionalization of the cyclohexyl ring is a key synthetic challenge. Diastereoselective reactions can be directed by the existing stereochemistry of the molecule or by using chiral reagents. Enantioselective methods often rely on chiral catalysts to favor the formation of one enantiomer over the other.
Directed C-H Functionalization: The nitrogen atom can direct metal catalysts to activate specific C-H bonds on the cyclohexyl ring, allowing for the stereoselective introduction of new functional groups. For instance, palladium-catalyzed C-H activation can be used to introduce aryl or vinyl groups.
Chiral Auxiliary-Mediated Transformations
An effective strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.
In the context of this compound, a chiral auxiliary could be attached to the aniline nitrogen. This would place the chiral center in close proximity to the cyclohexyl ring, allowing it to influence the stereoselectivity of reactions on the ring. For example, a chiral oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of the cyclohexyl ring. wikipedia.org
| Strategy | Description | Example Reaction |
| Diastereoselective C-H Activation | Use of a directing group to favor reaction at a specific C-H bond, leading to a diastereomeric product mixture that is often separable. | Palladium-catalyzed arylation of a specific C-H bond on the cyclohexyl ring. |
| Enantioselective C-H Activation | Use of a chiral catalyst to selectively form one enantiomer of the product. | Rhodium-catalyzed enantioselective C-H insertion. |
| Chiral Auxiliary Control | Temporary attachment of a chiral group to the nitrogen to direct subsequent reactions on the cyclohexyl ring in a stereoselective manner. | Alkylation of the cyclohexyl ring after attachment of an Evans oxazolidinone auxiliary. wikipedia.org |
Applications of N Cyclohexyl 4 Difluoromethoxy Aniline in Advanced Materials and Organic Synthesis
Hypothetical Role as a Building Block in Novel Organic Synthesis
Potential as a Precursor for Complex Fluorinated Scaffolds
In theory, N-cyclohexyl-4-(difluoromethoxy)aniline could serve as a foundational element for constructing more complex molecules containing the difluoromethoxy group. This functional group is of high interest in medicinal chemistry for its ability to modulate the physicochemical properties of a lead compound. The secondary amine linkage to the cyclohexyl group provides a reactive site for further chemical transformations, allowing for the elaboration of diverse molecular architectures.
Possible Intermediate in Multi-Step Organic Syntheses
As a substituted aniline (B41778), this compound could function as a key intermediate in multi-step reaction sequences. The aniline nitrogen can be readily functionalized, and the aromatic ring can undergo electrophilic substitution, providing multiple avenues for building molecular complexity. Its pre-installed cyclohexyl and difluoromethoxy groups would allow chemists to introduce these specific functionalities early in a synthetic route, avoiding potentially harsh reaction conditions that might be required to add them at a later stage.
Speculative Contribution to Material Science
Postulated Use in the Development of Organic Electronic Materials
Derivatives of aniline are sometimes explored in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the difluoromethoxy-substituted aromatic ring, combined with the processing and solubility characteristics potentially conferred by the cyclohexyl group, could make this compound a candidate for investigation as a component in novel semiconducting materials.
Theoretical Polymer Chemistry Applications
The amine functionality of this compound allows it to be a potential monomer for the synthesis of specialty polymers. For instance, it could be incorporated into polyamides or polyimides. The presence of the fluorinated group could impart desirable properties to the resulting polymer, such as low surface energy, thermal stability, and chemical resistance.
Conceptual Role in Liquid Crystal Research
The rigid-flexible structure of this compound, combining a rigid aromatic core with a flexible cyclohexyl group, is a common motif in molecules designed for liquid crystal applications. The difluoromethoxy substituent would significantly alter the molecule's polarity and dielectric anisotropy, which are critical parameters in the design of liquid crystal materials for display technologies. However, no patents or papers have been identified that list this specific compound for use in liquid crystal mixtures.
Future Research Trajectories and Methodological Innovations for N Cyclohexyl 4 Difluoromethoxy Aniline
Exploration of Sustainable Synthetic Approaches
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of N-cyclohexyl-4-(difluoromethoxy)aniline. This involves moving away from traditional, often harsh, reaction conditions towards more environmentally benign alternatives.
Key areas of investigation will include:
Catalytic Reductive Amination: The development of novel catalysts for the reductive amination of 4-(difluoromethoxy)aniline (B1299965) with cyclohexanone (B45756). Research could focus on non-precious metal catalysts (e.g., based on iron, nickel, or copper) to replace platinum group metals. The use of molecular hydrogen or other green reducing agents like formic acid would also be a key aspect.
Flow Chemistry: The transition from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. A continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters, leading to higher yields and purities.
Bio-catalysis: The use of enzymes, such as transaminases or engineered reductases, could provide highly selective and environmentally friendly synthetic routes. This approach would operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Traditional Route (e.g., NaBH4 reduction) | Catalytic Hydrogenation | Biocatalytic Route |
|---|---|---|---|
| Reducing Agent | Sodium borohydride (B1222165) | H2 gas | NAD(P)H cofactor |
| Catalyst | None | Pt/C, Pd/C | Transaminase/Reductase |
| Solvent | Methanol, THF | Ethanol, Ethyl acetate | Aqueous buffer |
| Temperature | 0-25 °C | 25-80 °C | 25-40 °C |
| Pressure | Atmospheric | 1-50 bar | Atmospheric |
| Atom Economy | Moderate | High | Very High |
| Environmental Impact | Moderate (boron waste) | Low | Very Low |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthetic routes developed, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), can provide continuous data on the concentration of reactants, intermediates, and products.
Future research in this area could involve:
In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the disappearance of the C=O stretch of cyclohexanone and the appearance of the N-H bands of the product in real-time. This data can be used to determine reaction kinetics and identify the optimal endpoint of the reaction.
Process NMR Spectroscopy: For reactions in a flow setup, online NMR spectroscopy can provide detailed structural information about the species in the reaction mixture, allowing for the identification of any side products or unstable intermediates.
Table 2: Application of Spectroscopic Probes in Synthesis Monitoring
| Spectroscopic Probe | Information Provided | Advantages |
|---|---|---|
| In-situ FTIR | Concentration of functional groups (C=O, N-H) | Fast, robust, relatively low cost |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous systems | Non-invasive, good for C=N imine intermediate detection |
| Process NMR | Detailed molecular structure, quantification | Highly specific, provides structural confirmation |
Integration of Machine Learning for Predictive Synthesis and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, ML models could be employed to accelerate the discovery and optimization of synthetic routes.
Potential applications include:
Reaction Outcome Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the yield of a reaction under a given set of conditions (temperature, solvent, catalyst, etc.). This would allow researchers to identify the most promising reaction conditions in silico before performing any experiments.
Retrosynthetic Analysis: AI tools can suggest novel synthetic pathways for this compound by working backward from the target molecule to simpler, commercially available starting materials.
Catalyst Design: Machine learning can be used to identify the key descriptors of a catalyst that lead to high activity and selectivity, thereby guiding the design of new and improved catalysts for the synthesis.
Table 3: Illustrative Data for a Machine Learning Model Predicting Reaction Yield
| Input: Temperature (°C) | Input: Catalyst Loading (mol%) | Input: Reaction Time (h) | Output: Predicted Yield (%) |
|---|---|---|---|
| 50 | 0.5 | 12 | 85 |
| 60 | 0.5 | 8 | 92 |
| 70 | 1.0 | 6 | 95 |
Design of Novel Materials with Tailored Properties
The unique electronic and steric properties imparted by the cyclohexyl and difluoromethoxy groups make this compound an attractive building block for novel materials. The related compound, 4-(trifluoromethoxy)aniline, has been used in the synthesis of side-group liquid-crystalline polymethacrylates. chemicalbook.com
Future research could explore the incorporation of this compound into:
Liquid Crystals: The rigid aromatic core and the flexible cyclohexyl group could lead to the formation of novel liquid crystalline phases with specific optical and electronic properties.
Polymers: As a monomer or an additive, this compound could be used to synthesize polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. chemimpex.com
Organic Electronics: The electron-donating nature of the aniline (B41778) nitrogen and the electron-withdrawing nature of the difluoromethoxy group could be exploited in the design of organic semiconductors or charge-transport materials.
Table 4: Potential Applications in Materials Science
| Material Class | Potential Role of this compound | Anticipated Property Enhancement |
|---|---|---|
| Liquid Crystals | Mesogenic core | Tailored clearing points, dielectric anisotropy |
| High-Performance Polymers | Monomer or additive | Increased thermal stability, hydrophobicity |
| Organic Semiconductors | Hole-transport layer component | Modified HOMO level, improved charge mobility |
Theoretical Advancements in Understanding Fluorine Effects
The subtle stereoelectronic effects of fluorine-containing substituents are a subject of intense research. Theoretical and computational chemistry can provide deep insights into how the difluoromethoxy group influences the properties of this compound.
Future theoretical studies could focus on:
Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecular orbital energies, charge distribution, and aromaticity of the molecule. This can help in predicting its reactivity and its potential as a ligand or a material component.
Modeling Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as solvents, receptors, or other monomers. This is crucial for understanding its behavior in solution and in the solid state.
Table 5: Key Parameters from Theoretical Calculations and Their Significance
| Calculated Parameter | Computational Method | Significance |
|---|---|---|
| HOMO/LUMO Energies | DFT | Predicts electronic transitions and charge transfer properties |
| Molecular Electrostatic Potential | DFT | Indicates regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack |
| Rotational Energy Barriers | Ab initio methods | Determines the flexibility of the molecule and the stability of different conformers |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclohexyl-4-(difluoromethoxy)aniline, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nitration, substitution, and cyclohexyl group introduction. Key steps include:
- Nitration : Introducing nitro groups to the aniline core under acidic conditions (e.g., HNO₃/H₂SO₄) .
- Reduction : Converting nitro to amine groups using catalysts like Pd/C or Fe/HCl .
- Cyclohexylation : Reacting with cyclohexyl halides or via reductive amination under inert atmospheres (e.g., N₂) to prevent oxidation .
- Optimization : Parameters like temperature (0–80°C), solvent polarity (THF, DMF), and catalyst loading (e.g., Pd(OAc)₂/BINAP) critically influence yield and purity .
Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.5–7.5 ppm). Difluoromethoxy groups show distinct ¹⁹F NMR signals (δ -80 to -85 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 296.3) and fragmentation patterns .
- IR Spectroscopy : Detect NH stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing difluoromethoxy with trifluoromethoxy or altering cyclohexyl to other alkyl groups) .
- In Vitro Assays : Test antimicrobial/anticancer activity against target pathogens (e.g., Plasmodium falciparum) or cell lines. Use IC₅₀ values to compare potency .
- Computational Modeling : Perform docking studies to predict binding affinities with enzymes (e.g., T. gondii enoyl reductase) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy for this compound?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation) .
- Formulation Adjustments : Improve bioavailability via nanoparticle encapsulation or prodrug designs (e.g., masking amine groups) .
- Toxicological Profiling : Conduct acute/chronic toxicity studies in rodent models, focusing on hepatic and renal endpoints .
Q. How can synthetic scalability challenges (e.g., low yields, by-products) be mitigated?
- Methodology :
- Catalyst Screening : Replace Pd-based catalysts with cheaper alternatives (e.g., CuI for Ullmann couplings) to reduce costs .
- Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce side products .
- By-Product Analysis : Use HPLC-MS to trace impurities (e.g., dehalogenated by-products) and adjust stoichiometry .
Data Analysis & Optimization
Q. What statistical methods are suitable for optimizing reaction conditions in synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables (temperature, solvent ratio, catalyst loading) and model optimal conditions .
- Response Surface Methodology (RSM) : Correlate reaction parameters with yield/purity outcomes .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Methodology :
- DFT Calculations : Simulate transition states for key reactions (e.g., nucleophilic aromatic substitution) to predict regioselectivity .
- Machine Learning : Train models on existing reaction datasets to forecast optimal conditions for new transformations .
Biological & Toxicological Evaluation
Q. What in vitro models are appropriate for preliminary toxicological screening?
- Methodology :
- Cell Viability Assays : Use HepG2 (liver) and HEK293 (kidney) cells with MTT/WST-1 assays to assess cytotoxicity .
- Genotoxicity Testing : Perform Ames tests (bacterial reverse mutation) and comet assays (DNA damage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
